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Compound of Interest

Compound Name: Z-Pro-leu-ala-nhoh

Cat. No.: B044236 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary studies on Z-Pro-
Leu-Ala-NHOH, a synthetic peptide hydroxamate with significant potential in drug

development, particularly in the fields of oncology and inflammatory diseases. This document

details its core properties, inhibitory activities against metalloproteinases, and the signaling

pathways it may modulate. Experimental protocols for its synthesis and key assays are also

provided to facilitate further research.

Core Concepts and Physicochemical Properties
Z-Pro-Leu-Ala-NHOH is a tripeptide derivative characterized by an N-terminal

benzyloxycarbonyl (Z) protecting group and a C-terminal hydroxamic acid (-NHOH) functional

group. The peptide sequence, Proline-Leucine-Alanine, is designed to mimic the substrate

recognition sites of certain metalloproteinases, particularly collagenases. The hydroxamate

moiety is a key structural feature, acting as a potent chelator of the zinc ion within the active

site of these enzymes, thereby inhibiting their catalytic activity.

Table 1: Physicochemical Properties of Z-Pro-Leu-Ala-NHOH
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Property Value Reference

CAS Number 123984-00-9 [1]

Molecular Formula C22H32N4O6 [1]

Molecular Weight 448.52 g/mol [1]

Appearance White to off-white powder
Inferred from similar

compounds

Storage Conditions -20°C [1]

Mechanism of Action and In Vitro Inhibitory Activity
The primary mechanism of action for Z-Pro-Leu-Ala-NHOH is the competitive inhibition of

matrix metalloproteinases (MMPs). The peptide backbone provides selectivity for specific

MMPs based on the interactions of its amino acid side chains with the enzyme's substrate-

binding pockets. The terminal hydroxamate group then coordinates with the catalytic zinc ion,

effectively blocking the enzyme's hydrolytic function.

While specific quantitative data for Z-Pro-Leu-Ala-NHOH is limited in publicly available

literature, data from closely related peptide hydroxamates provide insights into its potential

potency.

Table 2: In Vitro Inhibitory Activity of Peptide Hydroxamates against Metalloproteinases
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Compound Target Enzyme IC50 Value Reference

p-NH2-Bz-Gly-Pro-D-

Leu-D-Ala-NHOH

(FN-439)

Interstitial

Collagenase
1 µM [2]

p-NH2-Bz-Gly-Pro-D-

Leu-D-Ala-NHOH

(FN-439)

Granulocyte

Collagenase
30 µM [2]

p-NH2-Bz-Gly-Pro-D-

Leu-D-Ala-NHOH

(FN-439)

Granulocyte

Gelatinase
150 µM [2]

Various Peptide

Hydroxamates
MMP-2 10 - 100 µM [3]

N-arylsulfonyl amino

acid hydroxamates
MMP-2 < 10 nM [4]

Note: The inhibitory activity of Z-Pro-Leu-Ala-NHOH is expected to be in the micromolar range

against various metalloproteinases.[5]

Experimental Protocols
Synthesis of Z-Pro-Leu-Ala-NHOH via Solid-Phase
Peptide Synthesis (SPPS)
This protocol outlines a general method for the synthesis of Z-Pro-Leu-Ala-NHOH on a solid

support, followed by the formation of the C-terminal hydroxamate.

Workflow for SPPS of Z-Pro-Leu-Ala-NHOH

Start with Rink Amide Resin Swell Resin in DMF Fmoc Deprotection (Piperidine/DMF) Couple Fmoc-Ala-OH (HBTU/HOBt/DIEA) Wash (DMF) Fmoc Deprotection (Piperidine/DMF) Couple Fmoc-Leu-OH (HBTU/HOBt/DIEA) Wash (DMF) Fmoc Deprotection (Piperidine/DMF) Couple Z-Pro-OH (HBTU/HOBt/DIEA) Wash (DMF) On-resin Hydroxamate Formation (Hydroxylamine) Cleave from Resin (TFA cocktail) Purify by HPLC Characterize (MS, NMR)

Click to download full resolution via product page

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for Z-Pro-Leu-Ala-NHOH.
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Materials:

Rink Amide resin

N,N-Dimethylformamide (DMF)

Piperidine

Fmoc-Ala-OH, Fmoc-Leu-OH, Z-Pro-OH

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

Hydroxybenzotriazole (HOBt)

N,N-Diisopropylethylamine (DIEA)

Hydroxylamine hydrochloride

Trifluoroacetic acid (TFA)

Triisopropylsilane (TIS)

Dichloromethane (DCM)

Diethyl ether

Procedure:

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20%

piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

Amino Acid Coupling (Alanine): Dissolve Fmoc-Ala-OH, HBTU, HOBt, and DIEA in DMF. Add

the solution to the resin and shake for 2 hours. Wash the resin with DMF.

Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and coupling steps

sequentially for Fmoc-Leu-OH and then Z-Pro-OH.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b044236?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


On-Resin Hydroxamate Formation: Treat the peptide-resin with a solution of hydroxylamine

hydrochloride and DIEA in DMF for 24 hours. Wash the resin with DMF and DCM.

Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain

protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3

hours.

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge,

and wash the pellet. Purify the peptide by reverse-phase high-performance liquid

chromatography (HPLC).

Characterization: Confirm the identity and purity of the final product by mass spectrometry

(MS) and nuclear magnetic resonance (NMR) spectroscopy.

Collagenase Inhibition Assay
This protocol describes a general method to determine the inhibitory activity of Z-Pro-Leu-Ala-
NHOH against collagenase.

Workflow for Collagenase Inhibition Assay

Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) Pre-incubate Enzyme with Inhibitor (Z-Pro-Leu-Ala-NHOH) Add Fluorogenic Substrate Measure Fluorescence over Time Calculate % Inhibition and IC50

Click to download full resolution via product page

Caption: General workflow for a fluorometric collagenase inhibition assay.

Materials:

Collagenase from Clostridium histolyticum

Assay buffer (e.g., 50 mM Tricine, pH 7.5, containing 10 mM CaCl2 and 400 mM NaCl)

Fluorogenic collagenase substrate (e.g., N-[3-(2-Furyl)acryloyl]-Leu-Gly-Pro-Ala, FALGPA)

Z-Pro-Leu-Ala-NHOH (dissolved in an appropriate solvent, e.g., DMSO)
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96-well microplate

Microplate reader capable of measuring fluorescence or absorbance

Procedure:

Reagent Preparation: Prepare stock solutions of collagenase, the fluorogenic substrate, and

various concentrations of Z-Pro-Leu-Ala-NHOH in the assay buffer.

Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the collagenase solution to wells

containing different concentrations of Z-Pro-Leu-Ala-NHOH or vehicle control. Incubate for

15 minutes at room temperature.

Initiate Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

Kinetic Measurement: Immediately begin measuring the change in fluorescence or

absorbance at the appropriate wavelength in a microplate reader at 37°C. Record readings

every minute for 20-30 minutes.

Data Analysis: Determine the rate of reaction for each inhibitor concentration. Calculate the

percentage of inhibition relative to the vehicle control. Plot the percentage of inhibition

against the logarithm of the inhibitor concentration and fit the data to a dose-response curve

to determine the IC50 value.

Potential Signaling Pathways Modulated by Z-Pro-
Leu-Ala-NHOH
By inhibiting MMPs, Z-Pro-Leu-Ala-NHOH can indirectly influence several downstream

signaling pathways that are crucial in cancer progression, including cell proliferation, invasion,

and angiogenesis. MMPs are known to cleave and activate various signaling molecules and

degrade the extracellular matrix (ECM), which can release growth factors and alter cell-matrix

interactions.

Potential Downstream Effects of MMP Inhibition
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Caption: Inhibition of MMPs by Z-Pro-Leu-Ala-NHOH can disrupt key signaling pathways in

cancer.

Inhibition of MMPs by Z-Pro-Leu-Ala-NHOH is expected to lead to:
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Reduced ECM Degradation: This can impede the physical process of tumor cell invasion and

metastasis.

Decreased Release of Growth Factors: Many growth factors are sequestered in the ECM

and are released upon its degradation by MMPs. By preventing this, Z-Pro-Leu-Ala-NHOH
can attenuate the activation of pro-survival and proliferative signaling pathways such as the

MAPK/ERK and PI3K/Akt pathways.

Altered Cell-Matrix Adhesion: Changes in the ECM composition can affect integrin signaling,

which plays a role in cell survival, proliferation, and migration.

Conclusion and Future Directions
Z-Pro-Leu-Ala-NHOH is a promising metalloproteinase inhibitor with potential therapeutic

applications. The information and protocols provided in this guide serve as a foundation for

further investigation into its specific inhibitory profile, pharmacokinetic properties, and in vivo

efficacy. Future research should focus on determining the precise IC50 values of Z-Pro-Leu-
Ala-NHOH against a panel of MMPs, elucidating its effects on specific cancer cell lines through

in vitro and in vivo models, and exploring its potential in combination therapies. These studies

will be crucial in advancing Z-Pro-Leu-Ala-NHOH towards clinical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Preliminary Studies on Z-Pro-Leu-Ala-NHOH: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b044236#preliminary-studies-on-z-pro-leu-ala-nhoh]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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